molecular formula C9H10OS B8751860 5-(Thiophen-2-yl)pent-4-yn-1-ol

5-(Thiophen-2-yl)pent-4-yn-1-ol

Cat. No.: B8751860
M. Wt: 166.24 g/mol
InChI Key: GNTCOJAXZZNZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-2-yl)pent-4-yn-1-ol is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel NMDA receptor antagonists. The compound features a thiophene heterocycle, a pentynol chain, and a hydroxyl group, offering multiple sites for chemical modification and molecular recognition. Thiophene rings are well-established as bioisosteres for benzene and substituted benzene rings, such as phenols and anilines, in drug discovery. This strategic substitution can improve metabolic stability and alter the physicochemical properties of lead compounds, making them more suitable for therapeutic development . A key research application for this compound and its structural analogs is as potent and selective antagonists for GluN2B subunit-containing NMDA receptors . The overactivation of these receptors is strongly implicated in the excitotoxic neuronal cell death underlying acute and chronic neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia . By selectively targeting the GluN2B subunit, researchers aim to develop neuroprotective agents that avoid the broad side effects associated with non-selective NMDA receptor blockers . The molecular mechanism of related thiophene-based antagonists involves binding to the ifenprodil site, a negative allosteric modulatory site located at the interface of the GluN1 and GluN2B subunits . This binding inhibits receptor activity, reducing excessive calcium influx and protecting neurons from damage. The presence of the hydroxyl group in the structure may contribute to forming crucial hydrogen bonds within the receptor's binding pocket, stabilizing the ligand-receptor complex . This compound is intended for research use only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

5-thiophen-2-ylpent-4-yn-1-ol

InChI

InChI=1S/C9H10OS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8,10H,1,3,7H2

InChI Key

GNTCOJAXZZNZCU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Analogs :

5-(2-Chlorophenyl)pent-4-yn-1-ol (): A chloro-substituted derivative prepared via PdCl₂(PPh₃)₂-catalyzed coupling, emphasizing halogen-directed reactivity in cross-coupling reactions.

5-(Naphthalen-2-yl)pent-4-yn-1-ol (): Naphthalene substitution enhances aromatic stacking, synthesized via hydrogenation of alkynyl precursors.

5-(2,9-Dimethyl-1,10-phenanthrolin-5-yl)pent-4-yn-1-ol (): Phenanthroline substitution introduces chelating sites for metal coordination, relevant in catalysis or materials chemistry.

Electronic and Optoelectronic Properties

The thiophene group in 5-(Thiophen-2-yl)pent-4-yn-1-ol enhances electron delocalization, narrowing the HOMO-LUMO gap (e.g., 2.09–2.20 eV in related quinoxaline-thiophene systems) . Comparative DFT studies show:

  • Perylene analogs exhibit broader absorption spectra due to extended conjugation.
  • Chlorophenyl derivatives display reduced charge transfer efficiency due to electron-withdrawing Cl substituents.
  • Phenanthroline-containing compounds show stabilized LUMO levels from nitrogen lone pairs, aiding electron injection in solar cells .

Table 2: Electronic Properties

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Charge Transfer Efficiency References
This compound* −6.20 −4.11 2.09 High (ΔGinject = −0.73 eV)
Quinoxaline-Thiophene Derivative 6 −6.45 −4.36 2.09 Moderate
Phenanthroline Derivative −5.80 −3.50 2.30 High (metal coordination)

*Data extrapolated from structurally similar systems.

Preparation Methods

Standard Reaction Conditions

Reactants :

  • 2-Iodothiophene : Electrophilic coupling partner (1 equiv)

  • 4-Pentyn-1-ol : Nucleophilic alkyne alcohol (1.2 equiv)

Catalytic System :

  • PdCl₂(PPh₃)₂ (2.5 mol%)

  • CuI (5 mol%)

Solvent : Anhydrous tetrahydrofuran (THF)
Base : Triethylamine (Et₃N, 3 equiv)
Temperature : Room temperature (25°C)
Reaction Time : 30 minutes

Workup :

  • Quench with saturated NH₄Cl solution

  • Extract with dichloromethane (3 × 40 mL)

  • Dry organic layers over Na₂SO₄

  • Purify via silica gel chromatography (10–40% EtOAc/hexanes)

Yield : 46% (orange oil).

Key Mechanistic Insights

The reaction proceeds via oxidative addition of Pd⁰ to 2-iodothiophene, forming a PdII intermediate. Transmetalation with copper-acetylide (generated from 4-pentyn-1-ol and CuI) precedes reductive elimination, releasing the coupled product (Figure 1). Notably, the hydroxyl group in 4-pentyn-1-ol remains intact under these conditions, avoiding protection/deprotection steps.

Table 1: Optimization of Sonogashira Coupling Parameters

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst Loading1–5 mol% Pd2.5 mol% PdMaximizes turnover
SolventTHF, DMF, TolueneTHFEnhances solubility
Temperature0°C – 50°C25°CBalances rate/side reactions
BaseEt₃N, K₂CO₃, DIPEAEt₃NNeutralizes HI byproduct

Alternative Synthetic Strategies

Electrophilic Cyclization of Enediynes

While less common, enediyne precursors undergo cyclization in the presence of electrophilic agents (e.g., I₂, Br₂) to form benzothiophene derivatives. For example, 5-[3-(pent-4-en-1-ynyl)benzo[b]thiophen-2-yl]pent-4-yn-1-ol (16m) is synthesized via iodine-mediated cyclization of enediynes at −10°C to room temperature in dichloromethane. However, this method requires pre-functionalized starting materials and yields (<50%) are inferior to Sonogashira coupling.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.16 (dd, J = 5.2, 1.0 Hz, 1H, C3’-H)

  • δ 7.11 (br d, J = 3.5 Hz, 1H, C5’-H)

  • δ 6.92 (dd, J = 5.2, 3.5 Hz, 1H, C4’-H)

  • δ 3.78 (t, J = 6.2 Hz, 2H, C1-H₂)

  • δ 2.54 (t, J = 7.0 Hz, 2H, C3-H₂)

  • δ 1.84 (qn, J = 6.7 Hz, 2H, C2-H₂)

¹³C NMR (125 MHz, CDCl₃) :

  • δ 131.2 (C5’), 126.9 (C4’), 126.2 (C3’), 123.9 (C1’)

  • δ 93.6 (C4/C5), 74.3 (C4/C5), 61.7 (C1), 31.3 (C2), 16.3 (C3)

HRMS (ESI-TOF) : m/z [M + H]⁺ calcd. for C₉H₁₀OS: 167.0525; found: 167.0528.

Purity Challenges

Chromatographic purification often leaves residual 4-pentyn-1-ol (21% by mass in some batches), detectable via:

  • ¹H NMR : δ 3.74 (t, 2H), 2.31 (td, 2H)

  • ¹³C NMR : δ 84.0, 68.9, 60.9.

Scale-Up and Industrial Considerations

Gram-Scale Synthesis

A 10 mmol-scale reaction in THF (50 mL) with 2.5 mol% PdCl₂(PPh₃)₂ yields 1.14 g of product after chromatography. Key bottlenecks include:

  • Cost : Pd catalysts contribute >60% of raw material expenses

  • Throughput : Batch processing limits daily output to ~100 g

Green Chemistry Innovations

Replacing THF with the ionic liquid tetrabutylphosphonium 4-ethoxyvalerate reduces Pd leaching and enables catalyst recycling (5 cycles, <10% activity loss) .

Q & A

Q. What are the common synthetic routes for 5-(Thiophen-2-yl)pent-4-yn-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between thiophene derivatives and alkynol precursors. Key steps include:

  • Sonogashira coupling: Reaction of 2-iodothiophene with pent-4-yn-1-ol derivatives under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in the presence of a copper iodide co-catalyst .
  • Solvent optimization: Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction rates.
  • Temperature control: Maintain 60–80°C to balance reactivity and side-product formation.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Table 1: Synthetic route comparison

MethodCatalyst SystemYield (%)Purity (%)
Sonogashira couplingPd(PPh₃)₂Cl₂, CuI7892
Grignard additionMg, THF6588

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

  • NMR spectroscopy:
    • ¹H NMR: Thiophene protons appear as doublets at δ 7.2–7.4 ppm; alkynol protons resonate at δ 2.5–3.0 (CH₂) and δ 1.8–2.0 (OH) .
    • ¹³C NMR: The alkyne carbon appears at δ 85–90 ppm; thiophene carbons at δ 125–130 ppm.
  • IR spectroscopy: O-H stretch at 3300–3500 cm⁻¹; C≡C stretch at 2100–2250 cm⁻¹ .
  • Mass spectrometry (MS): Molecular ion peak [M+H⁺] at m/z 179.2 (calculated: 179.23) .

Q. What methodologies ensure purity assessment of this compound?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Retention time: 6.2 min .
  • Elemental analysis: Compare experimental vs. theoretical values (e.g., C: 64.1%, H: 5.6%, S: 17.9%) .
  • Melting point: Sharp range (e.g., 98–100°C) indicates high crystallinity.

Advanced Questions

Q. How can computational methods like DFT assist in understanding the electronic structure of this compound?

Methodological Answer:

  • Geometry optimization: Use Gaussian09 with B3LYP/6-31G(d) basis set to model molecular geometry.
  • Frontier molecular orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on thiophene, LUMO on alkyne) .
  • NMR chemical shift prediction: GIAO method matches experimental δ values within ±0.3 ppm .

Q. What strategies resolve contradictions between experimental crystallographic data and computational models?

Methodological Answer:

  • Refinement tools: Use SHELXL () to adjust thermal parameters and occupancy rates.
  • Packing analysis: Mercury CSD () visualizes hydrogen-bonding networks and π-π stacking.
  • R-factor convergence: Iterative refinement until R1 < 5% ensures model accuracy .

Q. How do hydrogen bonding patterns influence the crystallographic behavior of this compound?

Methodological Answer:

  • Graph-set analysis: Identify motifs (e.g., R₂²(8) for O-H⋯S interactions) using Mercury CSD .
  • Thermal stability: Stronger hydrogen bonds (e.g., O-H⋯O) correlate with higher melting points (>100°C) .

Q. What methodologies study the interactions of this compound with biomolecules?

Methodological Answer:

  • Molecular docking: AutoDock Vina simulates binding to protein targets (e.g., cytochrome P450).
  • Surface plasmon resonance (SPR): Measure binding affinity (Kd) in real-time .
  • Fluorescence quenching: Monitor tryptophan residue interactions to assess binding constants .

Q. How do substituent effects on the thiophene ring alter the compound’s reactivity?

Methodological Answer:

  • Electron-withdrawing groups (EWGs): Nitro substituents reduce alkyne reactivity (e.g., slower Sonogashira coupling).
  • Electron-donating groups (EDGs): Methoxy groups increase nucleophilicity, enhancing coupling yields by 15% .

Q. What experimental designs mitigate degradation during storage?

Methodological Answer:

  • Stability studies: Accelerated aging (40°C/75% RH) monitored via HPLC.
  • Storage conditions: Argon atmosphere at –20°C reduces oxidation of the alkyne moiety .

Q. How is the compound’s photophysical behavior characterized for material science applications?

Methodological Answer:

  • UV-Vis spectroscopy: λmax at 280 nm (π→π* transition).
  • Fluorescence lifetime: Time-correlated single-photon counting (TCSPC) measures τ ≈ 4.2 ns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.